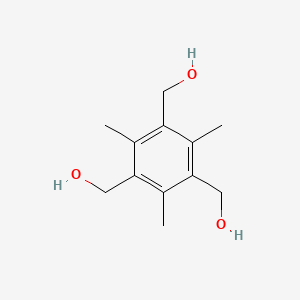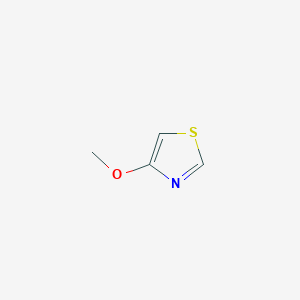
4-Methoxythiazole
Descripción general
Descripción
4-Methoxythiazole is a heterocyclic organic compound with the molecular formula C4H5NOS. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a methoxy group attached to the fourth carbon. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxythiazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal metabolism of acetylcholine, leading to increased levels of this neurotransmitter. This can affect various downstream processes, including muscle contraction, heart rate, and cognitive functions, which are all regulated by cholinergic transmission .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been studied in silico . The compound was found to have satisfactory drug-like characteristics and ADME properties . .
Result of Action
The primary result of this compound’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with AChE .
Análisis Bioquímico
Biochemical Properties
4-Methoxythiazole, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. Thiazoles have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been shown to have certain inhibitory activity against acetylcholinesterase (AChE) in vitro . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that thiazole derivatives can have certain inhibitory activity against acetylcholinesterase (AChE) in vitro .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxythiazole can be synthesized through several methods. One common approach involves the reaction of sodium methoxide with 4-bromothiazole. The reaction is typically carried out under reflux conditions for 24 hours, yielding this compound with a good yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. The use of efficient catalysts and eco-friendly solvents is emphasized to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxythiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used
Aplicaciones Científicas De Investigación
4-Methoxythiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Comparación Con Compuestos Similares
Thiazole: The parent compound without the methoxy group.
Benzothiazole: A fused ring system with a benzene ring attached to the thiazole ring.
4-Methylthiazole: Similar structure with a methyl group instead of a methoxy group.
Uniqueness of 4-Methoxythiazole: this compound is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and other applications .
Propiedades
IUPAC Name |
4-methoxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMZDPRGOZERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


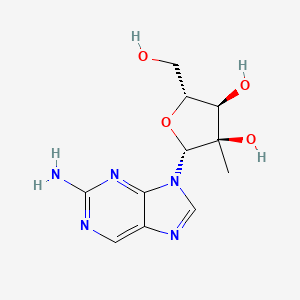
![4-[(5-Bromopyrimidin-2-yl)oxy]phenol](/img/structure/B3279239.png)
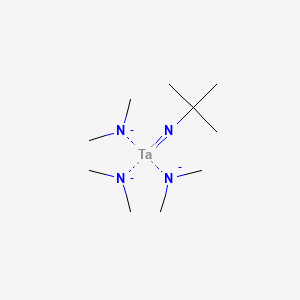
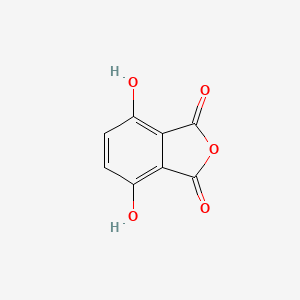
![3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3279276.png)
![2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B3279284.png)
![2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE](/img/structure/B3279289.png)
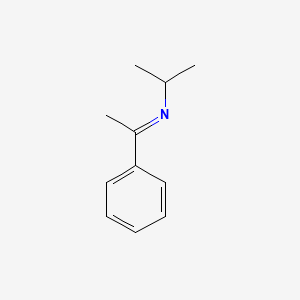
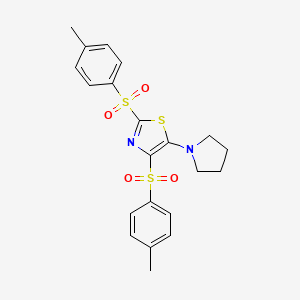

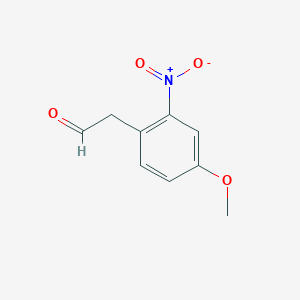
![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)
